N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a synthetic organic compound featuring a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a benzamide moiety at the 4-position. The benzamide component is further modified with a methylthio (-SMe) group at the 2-position.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25-17-5-3-2-4-16(17)18(22)20-12-14-6-9-21(10-7-14)19(23)15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROBZRNKDMUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
- Furan Moiety : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.
- Benzamide Group : A functional group that can influence the compound's pharmacological properties.
The presence of the methylthio group enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of Furan-3-carbonyl Chloride : This is achieved by reacting furan-3-carboxylic acid with thionyl chloride.
- Synthesis of Piperidin-4-ylmethylamine : Through reductive amination of piperidin-4-one with formaldehyde and ammonium formate.
- Coupling Reaction : The furan derivative is reacted with piperidin-4-ylmethylamine to form an intermediate.
- Final Coupling : The intermediate is then reacted with 2-(methylthio)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways remain to be fully elucidated, but preliminary studies suggest that it may modulate receptor activity or inhibit certain enzymatic functions.
Pharmacological Studies
Research has indicated various potential applications for this compound:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Properties : The structure suggests potential interactions with inflammatory mediators, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary assays have indicated some antimicrobial activity against Gram-positive bacteria, although further studies are needed to clarify this aspect.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs identified in the evidence, focusing on structural motifs, substituent effects, and inferred properties.
Piperidine-Based Analogs
A. Fentanyl Derivatives ()
Compounds like N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl) and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) share the piperidine scaffold but differ in substitution:
- Key Differences :
- Target Compound : Features a furan-3-carbonyl group and methylthio-benzamide.
- Fentanyl Analogs : Replace furan with phenyl/alkyl groups (e.g., phenethyl, thiophene-carboxamide) and lack sulfur-based substituents.
- The methylthio group in the target compound increases lipophilicity, which could improve blood-brain barrier penetration relative to fentanyls’ polar carboxamide groups .
B. Enamine Ltd’s Piperidine-Benzamide Derivatives ()
Examples include N-propyl-3-(pyridine-3-sulfonamido)benzamide and 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine.
- Key Differences :
- Target Compound : Uses a furan-carbonyl linker; benzamide is directly attached to the piperidine.
- Enamine Compounds : Incorporate sulfonamido, benzimidazole, or pyridine groups.
- Implications :
Benzamide-Based Analogs
A. Pesticide Chemicals ()
Compounds like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) and flutolanil share benzamide-like structures.
- Key Differences :
- Target Compound : Benzamide linked to a piperidine-furan system.
- Pesticides : Substituents include chlorophenyl, tetrahydrofuran, or trifluoromethyl groups.
- Implications :
B. European Patent Trifluoromethyl-Piperazine Compounds ()
Examples include N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin.
- Key Differences :
- Target Compound : Piperidine with benzamide; lacks trifluoromethyl and piperazine groups.
- Patent Compounds : Piperazine-trifluoromethyl motifs dominate, enhancing steric bulk and electron-withdrawing properties.
- Implications :
- Trifluoromethyl groups improve metabolic resistance but reduce solubility, whereas the target compound’s methylthio may offer a balance of lipophilicity and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
